1,2-Difluoroethylene, also known as HFO-1132, is an organofluorine compound with the molecular formula . It exists in two geometric isomers: cis-1,2-difluoroethylene and trans-1,2-difluoroethylene. The compound is characterized by its double bond between the two carbon atoms, with each carbon atom bonded to a fluorine atom. The presence of fluorine atoms imparts unique properties to the compound, including increased stability and reactivity compared to its non-fluorinated analogs.
Several methods are employed for synthesizing 1,2-difluoroethylene:
1,2-Difluoroethylene has several applications:
Studies on the interactions of 1,2-difluoroethylene with other chemical species have shown that it can form stable adducts with various nucleophiles and electrophiles. Its reactions with ground-state oxygen atoms have been particularly noted for producing trifluoropropene derivatives through radical mechanisms . Additionally, stereospecific reactions have been observed when interacting with halogens and hypohalites .
Several compounds share structural similarities with 1,2-difluoroethylene. Here are some notable comparisons:
| Compound Name | Formula | Key Characteristics |
|---|---|---|
| 1,2-Dichloroethylene | Contains chlorine instead of fluorine; used as a solvent. | |
| Vinylidene Fluoride | A polymer precursor; exhibits different reactivity due to lack of a double bond. | |
| 1,1-Difluoroethylene | Has only one fluorine on each carbon; different stability and reactivity profile. |
The unique combination of two fluorine atoms positioned on adjacent carbon atoms gives 1,2-difluoroethylene distinct chemical and physical properties compared to its analogs. Its ability to participate in specific addition reactions while maintaining stability makes it a valuable compound in both industrial applications and research settings.
The enthalpy of formation represents one of the most fundamental thermodynamic properties for understanding the energetic stability of chemical compounds. For 1,2-difluoroethylene, comprehensive calculations have been performed using state-of-the-art thermochemical databases to determine precise formation enthalpies for both geometric isomers [1] [2].
The Active Thermochemical Tables (ATcT) version 1.130 provides the most accurate available values for the standard enthalpies of formation of both isomers [1] [2]. For the cis isomer, the enthalpy of formation at 298.15 K is determined to be -309.60 ± 0.89 kilojoules per mole, while the corresponding value at 0 K is -302.84 ± 0.89 kilojoules per mole [2]. The trans isomer exhibits a slightly less negative enthalpy of formation, with values of -306.04 ± 0.89 kilojoules per mole at 298.15 K and -299.60 ± 0.89 kilojoules per mole at 0 K [1].
The difference in formation enthalpies between the two isomers reveals that the cis configuration is thermodynamically more stable by approximately 3.56 kilojoules per mole at standard conditions [3] [4] [5]. This stability difference contradicts the typical pattern observed in most 1,2-disubstituted alkenes, where the trans isomer is generally more stable due to reduced steric hindrance [3] [5]. The unusual stability of the cis isomer in 1,2-difluoroethylene has been attributed to favorable electrostatic interactions between the fluorine atoms and the carbon-carbon double bond [4] [5].
The experimental determination of these formation enthalpies involved sophisticated computational approaches, including high-level electronic structure calculations and thermochemical network analysis [1] [2]. The ATcT methodology combines multiple experimental and theoretical data sources to achieve uncertainties typically below 1 kilojoule per mole, representing the current state-of-the-art in thermochemical accuracy [1] [2].
| Isomer | ΔfH°(0 K) (kJ/mol) | ΔfH°(298.15 K) (kJ/mol) | Uncertainty (±kJ/mol) |
|---|---|---|---|
| cis-1,2-Difluoroethene | -302.84 | -309.60 | 0.89 |
| trans-1,2-Difluoroethene | -299.60 | -306.04 | 0.89 |
Heat capacity measurements for 1,2-difluoroethylene provide essential information for understanding the temperature dependence of thermodynamic properties. While direct experimental measurements for this specific compound are limited in the literature, theoretical calculations and estimations based on similar fluorinated ethylene compounds provide valuable insights into the heat capacity behavior [6].
The ideal gas heat capacity for 1,2-difluoroethylene can be estimated using computational methods and comparison with related compounds such as 1,1-difluoroethylene and other fluorinated ethenes [6]. Based on quantum chemical calculations, the heat capacity exhibits the expected temperature dependence typical of small organic molecules, increasing from approximately 46.6 joules per mole per kelvin at 250 K to 65.7 joules per mole per kelvin at 400 K [6].
The heat capacity measurements reveal important molecular information about vibrational modes and their contributions to thermal energy storage. The low-frequency vibrational modes, particularly the carbon-carbon-fluorine bending and torsional modes, contribute significantly to the heat capacity at elevated temperatures [7] [8]. The fluorine substitution affects the vibrational structure compared to unsubstituted ethylene, resulting in modified heat capacity values that reflect the changed molecular dynamics [8].
Temperature-dependent heat capacity data are crucial for calculating other thermodynamic functions, including entropy and enthalpy changes over temperature ranges. The integration of heat capacity over temperature provides the thermal contribution to enthalpy, which is essential for process design and thermodynamic modeling applications [6].
| Temperature (K) | Cp,gas (J/mol·K) |
|---|---|
| 250 | 46.6 |
| 298.15 | 53.6 |
| 350 | 60.0 |
| 400 | 65.7 |
The critical point properties of 1,2-difluoroethylene, specifically the trans isomer, have been experimentally determined through precise measurements using advanced thermodynamic apparatus [9] [10]. The critical temperature has been measured as 348.82 ± 0.01 K, representing the highest temperature at which the compound can exist as a liquid regardless of pressure [9].
The critical pressure determination yielded a value of 5.1725 ± 0.001 megapascals, indicating the minimum pressure required to liquefy the compound at the critical temperature [11] [10]. These measurements were conducted using isochoric apparatus with direct observation of the meniscus disappearance and critical opalescence phenomena, providing high-precision data suitable for equation of state development [9] [10].
Critical density measurements established a value of 438 ± 3 kilograms per cubic meter, determined through careful observation of the liquid-vapor phase boundary near the critical point [9]. The experimental methodology involved visual observation of meniscus behavior and analysis of pressure-volume-temperature relationships along multiple isochores [9] [12].
The critical point data are essential for developing accurate equations of state for process simulation and engineering applications [13]. The measured values enable precise prediction of phase behavior under various temperature and pressure conditions, particularly important for refrigeration and chemical processing applications where 1,2-difluoroethylene may be utilized [13] [10].
| Property | Value | Uncertainty |
|---|---|---|
| Critical Temperature (K) | 348.82 | ±0.01 |
| Critical Pressure (MPa) | 5.1725 | ±0.001 |
| Critical Density (kg/m³) | 438 | ±3 |
Vapor-liquid equilibrium measurements for 1,2-difluoroethylene provide fundamental data for understanding phase transitions and developing thermodynamic models. The compound exhibits typical behavior for small organic molecules, with vapor pressure increasing exponentially with temperature according to the Clausius-Clapeyron relationship [14].
Saturation pressure measurements have been conducted over a wide temperature range from 240 K to the critical temperature using isochoric methodology [10]. The experimental data demonstrate excellent reproducibility with absolute average deviations typically below 0.1 percent for most temperature ranges [10]. Wagner-type equations have been successfully fitted to the experimental vapor pressure data, providing accurate correlations for engineering calculations [10].
The saturated liquid and vapor densities have been measured through direct observation of the meniscus behavior and analysis of pressure-volume-temperature relationships [9] [12]. These measurements are particularly valuable near the critical region where accurate data are essential for equation of state validation [9].
The acentric factor for trans-1,2-difluoroethylene has been determined as 0.2433 based on the vapor pressure correlation, providing a parameter for corresponding states correlations and cubic equation of state applications [10]. This value indicates moderate molecular asymmetry and polarity effects on the vapor-liquid equilibrium behavior [10].
Vapor-liquid equilibrium data are essential for process design involving separation operations, refrigeration cycles, and chemical reactor design. The comprehensive dataset enables accurate prediction of phase behavior under various industrial operating conditions [14] [10].
High-resolution infrared spectroscopy provides detailed molecular structural information for 1,2-difluoroethylene through precise vibrational frequency assignments. Complete vibrational analyses have been performed for both cis and trans isomers, with assignments made for all fundamental vibrational modes [7] [15] [8].
For the cis isomer (C₂ᵥ symmetry), the fundamental vibrational frequencies have been assigned across four symmetry species [7] [16]. The a₁ modes include carbon-hydrogen stretching at 3122 cm⁻¹, carbon-carbon stretching at 1716 cm⁻¹, carbon-fluorine stretching at 1263 cm⁻¹, carbon-hydrogen bending at 1015 cm⁻¹, and carbon-carbon-fluorine deformation at 237 cm⁻¹ [7] [16]. The a₂ modes comprise carbon-hydrogen bending at 839 cm⁻¹ and torsional motion at 495 cm⁻¹ [7] [16].
The b₁ symmetry modes for the cis isomer include carbon-hydrogen stretching at 3136 cm⁻¹, carbon-fluorine stretching at 1374 cm⁻¹, carbon-hydrogen bending at 1130 cm⁻¹, and carbon-carbon-fluorine deformation at 769 cm⁻¹ [7] [16]. The single b₂ mode corresponds to carbon-hydrogen bending at 756 cm⁻¹ [7] [16].
For the trans isomer (C₂ₕ symmetry), the vibrational assignments differ due to the changed molecular symmetry [7] [17]. The aᵨ modes include carbon-hydrogen stretching at 3111 cm⁻¹, carbon-carbon stretching at 1694 cm⁻¹, carbon-fluorine stretching at 1286 cm⁻¹, carbon-hydrogen bending at 1123 cm⁻¹, and carbon-carbon-fluorine deformation at 548 cm⁻¹ [7] [17]. The aᵤ modes comprise carbon-hydrogen bending at 875 cm⁻¹ and torsional motion at 329 cm⁻¹ [7] [17].
The isotopic substitution studies with deuterium and carbon-13 have provided additional confirmation of vibrational assignments and enabled determination of force constants [8] [17]. These studies reveal the coupling between different vibrational modes and provide insight into the molecular structure and bonding characteristics [8] [17].
| Symmetry | Assignment | cis Frequency (cm⁻¹) | trans Frequency (cm⁻¹) |
|---|---|---|---|
| CH stretch | 3122, 3136 | 3111, 3114 | |
| C=C stretch | 1716 | 1694 | |
| CF stretch | 1263, 1374 | 1286, 1274 | |
| CH bend | 1015, 1130, 756 | 1123, 1159 | |
| Torsion | 495 | 329 |
Nuclear magnetic resonance spectroscopy provides detailed information about the electronic environment and molecular structure of 1,2-difluoroethylene isomers. Gas-phase proton and fluorine-19 nuclear magnetic resonance measurements have been conducted to eliminate solvent effects and provide fundamental molecular information [18] [19] [20].
The proton nuclear magnetic resonance spectra of both isomers in the gas phase exhibit complex multipicity patterns due to coupling with fluorine nuclei [18] [19]. The spectral analysis reveals that the proton-proton and fluorine-fluorine coupling constants have opposite signs in both cis and trans isomers [18] [19]. This coupling pattern provides important structural information about the spatial arrangement of nuclei and the electronic structure of the molecules [18] [19].
The nuclear magnetic resonance measurements in both gas and liquid phases have been utilized to resolve ambiguities in coupling constant assignments that commonly arise in AA'XX' spin systems [18] [19]. The comparison between phases provides information about intermolecular effects and confirms the intrinsic molecular coupling patterns [18] [19].
Spin-rotation interactions dominate fluorine relaxation mechanisms in the gas phase, leading to characteristic line width variations that provide additional structural information [18] [19]. These relaxation studies contribute to understanding molecular dynamics and rotational behavior in the gas phase [18] [19].
| Isomer | ¹H NMR Coupling | Phase | Reference |
|---|---|---|---|
| cis-1,2-Difluoroethylene | JHH and JFF opposite signs | Gas | [18] [19] |
| trans-1,2-Difluoroethylene | JHH and JFF opposite signs | Gas | [18] [19] |